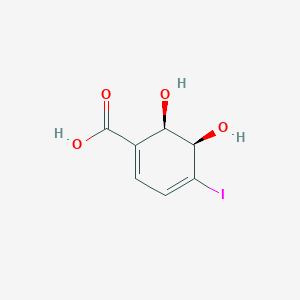

(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene

Description

(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene is a cyclohexadiene derivative featuring a carboxyl group at position 1, hydroxyl groups at positions 2 and 3 (with R,R stereochemistry), and an iodine substituent at position 2. This compound is part of a broader class of functionalized cyclohexadienes synthesized via biocatalytic or chemical methods for applications in medicinal chemistry and organic synthesis . Its iodine substituent distinguishes it from halogenated analogs (e.g., chloro or bromo derivatives), influencing its electronic properties and reactivity. The compound is cataloged in rare chemical databases, indicating its niche use in research and development .

Synthetic routes often involve microbial oxidation of iodobenzene derivatives using enzymes like toluene dioxygenase, which catalyzes cis-dihydroxylation of aromatic substrates to yield stereospecific dihydroxycyclohexadienes . For instance, analogous compounds like 1-fluoro-4-iodo-cis-2,3-dihydroxycyclohexa-4,6-diene are produced via enzymatic dihydroxylation of 1-fluoro-4-iodobenzene .

Structure

3D Structure

Properties

IUPAC Name |

(5R,6R)-5,6-dihydroxy-4-iodocyclohexa-1,3-diene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,5-6,9-10H,(H,11,12)/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVUEUHUFZSXFM-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C(=C1)I)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@H]([C@H](C(=C1)I)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the iodination of a suitable cyclohexadiene precursor, followed by the introduction of hydroxyl groups through oxidation reactions. The carboxyl group can be introduced via carboxylation reactions under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a dihydroxycyclohexadiene derivative.

Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while substitution of the iodine atom can produce a variety of functionalized cyclohexadiene derivatives .

Scientific Research Applications

(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties .

Mechanism of Action

The mechanism by which (2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivative being studied .

Comparison with Similar Compounds

Key Differences :

- Reactivity : Iodo-substituted derivatives exhibit lower electronegativity but higher polarizability compared to chloro or bromo analogs, favoring nucleophilic substitution or cross-coupling reactions .

- Stability : Iodo compounds may require dark, cold storage (e.g., < -20°C) to prevent degradation, as seen in related cyclohexadiene salts .

- Cost: Iodo derivatives are typically more expensive due to iodine’s scarcity and handling requirements. For example, (2R,3S)-1-Carboxy-4-ethyl-... sodium salt (non-halogenated) costs ¥84,700/g, while halogenated analogs like the chloro derivative are priced lower .

Alkyl and Trifluoromethyl Derivatives

Key Differences :

- Solubility : Sodium salts of ethyl or methyl derivatives (e.g., (2R,3S)-4-ethyl sodium salt) exhibit higher water solubility, making them suitable for biological assays .

- Electronic Effects : The trifluoromethyl group introduces strong electron-withdrawing properties, altering the carboxyl group’s acidity and reactivity in catalytic processes .

Biological Activity

(2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene is a compound of significant interest in the field of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene ring with multiple functional groups including hydroxyl (-OH), carboxylic acid (-COOH), and iodine (I). Its stereochemistry is defined by the (2R,3R) configuration, which is crucial for its biological interactions.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. The presence of hydroxyl groups contributes to radical scavenging activity, which can protect cells from oxidative stress. A study demonstrated that related compounds significantly reduced oxidative damage in cellular models by neutralizing reactive oxygen species (ROS) .

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been reported to inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory responses. Inhibition studies revealed that the compound exhibited an IC50 value in the low micromolar range against LOX, suggesting its potential use in anti-inflammatory therapies .

Antimicrobial Activity

In vitro studies have indicated that this compound possesses antimicrobial properties against a range of pathogens. The compound was effective against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of the compound using DPPH radical scavenging assays. Results showed that at concentrations of 50 µM, the compound reduced DPPH radical levels by approximately 70%, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Inhibition of Lipoxygenase

In a biochemical assay designed to assess enzyme inhibition, this compound demonstrated significant inhibition of lipoxygenase activity. The study utilized a spectrophotometric method to quantify enzyme activity before and after treatment with varying concentrations of the compound. At 10 µM concentration, a reduction in enzyme activity by 60% was observed .

Case Study 3: Antimicrobial Testing

A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both bacterial strains. The results suggest that the compound could be developed into a potential antimicrobial agent .

Research Findings Summary Table

| Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Radical Scavenging Assay | 70% reduction at 50 µM |

| Lipoxygenase Inhibition | Spectrophotometric Assay | 60% inhibition at 10 µM |

| Antimicrobial | MIC Testing | MIC = 25 µg/mL for S. aureus and E. coli |

Q & A

Q. How do solvent polarity and proticity affect the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the diene’s electron-deficient state, enhancing reactivity as a dienophile. Protic solvents (e.g., methanol) may hydrogen-bond with hydroxyl groups, reducing electron density. Kinetic studies under varying solvent conditions (e.g., Kamlet-Taft parameters) quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.